molecular formula C9H8N2O2 B1308824 7-Nitro-3,4-dihydroisoquinoline CAS No. 62541-59-7

7-Nitro-3,4-dihydroisoquinoline

Cat. No.: B1308824
CAS No.: 62541-59-7
M. Wt: 176.17 g/mol
InChI Key: GVHORNVRKMSZLA-UHFFFAOYSA-N
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Description

7-Nitro-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a nitro group at the 7th position and the dihydroisoquinoline core makes this compound of particular interest in various fields of scientific research.

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroisoquinoline with nitroalkanes in the presence of polyphosphoric acid. This method is known for its efficiency and high yield . Another method involves the use of nitroalkanes in combination with other reagents such as oxalyl chloride and iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 3,4-Dihydroisoquinolinone

Comparison: 7-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. Compared to 6,7-dimethoxy-3,4-dihydroisoquinoline, the nitro derivative exhibits different reactivity and potential biological activities. The presence of the nitro group also makes it more susceptible to reduction reactions compared to its methoxy counterparts .

Properties

IUPAC Name

7-nitro-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHORNVRKMSZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395922
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62541-59-7
Record name 7-nitro-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 7-Nitro-3,4-dihydroisoquinoline is oxidized with m-chloroperbenzoic acid (m-CPBA)?

A1: The reaction of this compound, specifically the derivative 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline, with m-CPBA leads to the formation of various products. The major products are oxaziridine and nitrone, with the solvent used influencing their relative proportions []. Interestingly, when using 2.5 equivalents of m-CPBA, the reaction yields small amounts of oxaziridines, hydroxamic acids, and notably, O-acylhydroxamate compounds []. This unexpected formation of O-acylhydroxamate highlights the complex reactivity of this dihydroisoquinoline derivative under oxidative conditions.

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